molecular formula C16H19N3O3 B15153841 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15153841
M. Wt: 301.34 g/mol
InChI Key: LISMAFPORWRSQZ-UHFFFAOYSA-N
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Description

5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-diethylaminobenzaldehyde with barbituric acid derivatives. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like butanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(diethylamino)-2-hydroxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1,3-Dimethyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

5-[[4-(diethylamino)-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H19N3O3/c1-4-19(5-2)12-7-6-11(10(3)8-12)9-13-14(20)17-16(22)18-15(13)21/h6-9H,4-5H2,1-3H3,(H2,17,18,20,21,22)

InChI Key

LISMAFPORWRSQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)C

Origin of Product

United States

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